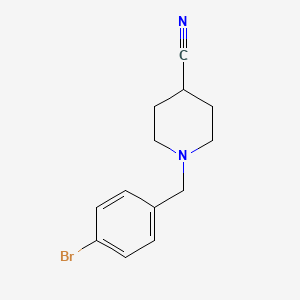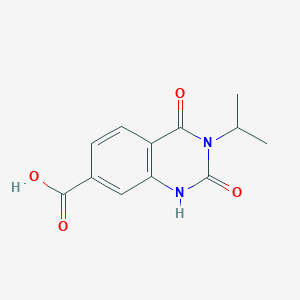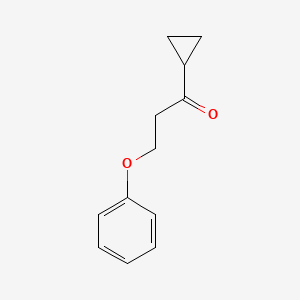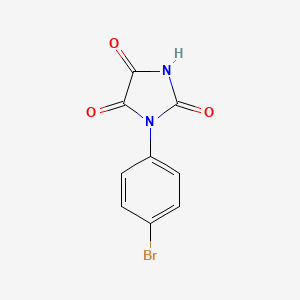![molecular formula C12H9NO4S B1519252 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1097005-91-8](/img/structure/B1519252.png)
2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid
説明
2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid, also known as 2-BTA, is a synthetic organic compound with a broad range of applications in scientific research. It is an important reagent in organic synthesis and has been used in the synthesis of various compounds, including drugs and pharmaceuticals. 2-BTA is also used to study the mechanism of action of various biochemical and physiological processes, and has been used in the study of cell signaling pathways, enzyme activity, and gene expression.
科学的研究の応用
Cyclooxygenase (COX) Inhibition
This compound has been evaluated for its potential as a COX inhibitor, which is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used for their analgesic, anti-inflammatory, and antipyretic effects. The compound’s ability to inhibit COX enzymes could make it a valuable candidate for treating conditions like arthritis and rheumatism .
Cytotoxicity Against Cancer Cells
Research has shown that derivatives of this compound exhibit cytotoxic activity against cervical carcinoma cells (HeLa). This suggests a potential application in cancer therapy, where the compound could be used to target and destroy cancer cells .
Drug Synthesis and Design
The benzodioxole nucleus of this compound is a key feature in drug design. It has been leveraged in the synthesis of novel compounds with various biological impacts, including the potential to combat diseases like schistosomiasis, epilepsy, and tuberculosis .
Antimicrobial Activity
Benzodioxol derivatives have demonstrated antimicrobial prowess. This compound could be part of a new class of antimicrobial agents, which is crucial given the rising concern over antibiotic resistance .
Flavoring Agent in Food Industry
While not directly related to the exact compound , benzodioxol derivatives are sometimes used as flavoring agents. This indicates a potential application in food science, where the compound could contribute to the development of new flavors or food additives .
Biological Role Identification
The compound has been identified in organisms such as Sarcophaga peregrina, indicating a biological role that could be further explored. Understanding its function in biological systems could lead to insights into its potential therapeutic applications .
Analytical Chemistry
Given the detailed characterization of this compound using techniques like FTIR, HRMS, and NMR, it serves as an excellent subject for analytical chemistry research. This could aid in the development of new analytical methods or the improvement of existing ones .
Pharmacological Effects Study
The compound’s wide pharmacological effects, such as analgesic and antipyretic properties, make it a subject of interest in pharmacology. Studying these effects could lead to the discovery of new therapeutic uses or enhance our understanding of drug mechanisms .
特性
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)4-8-5-18-12(13-8)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQPTVVOCTKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)
![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)
![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)

![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)